molecular formula C9H14O2 B14664093 But-3-en-1-yl cyclobutanecarboxylate CAS No. 42392-32-5

But-3-en-1-yl cyclobutanecarboxylate

Cat. No.: B14664093
CAS No.: 42392-32-5
M. Wt: 154.21 g/mol
InChI Key: PLKZGVGTBFNIHE-UHFFFAOYSA-N
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Description

But-3-en-1-yl cyclobutanecarboxylate is a cyclobutane-derived ester featuring a butenyl side chain. This compound has garnered attention in synthetic and medicinal chemistry due to its rigid cyclobutane core, which imparts conformational constraints, and its unsaturated butenyl group, which enables reactivity in ring-closing metathesis (RCM) and peptide stapling applications . Its synthesis involves rational design to incorporate cyclobutane-based amino acids, such as (E)- and (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7 and Z7), which are critical for stabilizing α-helical peptide structures .

Properties

CAS No.

42392-32-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

but-3-enyl cyclobutanecarboxylate

InChI

InChI=1S/C9H14O2/c1-2-3-7-11-9(10)8-5-4-6-8/h2,8H,1,3-7H2

InChI Key

PLKZGVGTBFNIHE-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=O)C1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with but-3-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl cyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

But-3-en-1-yl cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-en-1-yl cyclobutanecarboxylate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of cyclobutanecarboxylic acid and but-3-en-1-ol. The cyclobutane ring can undergo ring-opening reactions under certain conditions, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) on Cyclobutane Key Functional Group(s) Primary Application(s)
This compound Butenyl ester Ester, alkene Peptide stapling, RCM
Methyl 1-(methylamino)cyclobutanecarboxylate Methylamino, methyl ester Ester, amine Intermediate in drug synthesis
1-Benzylcyclobutane-1-carboxylic acid Benzyl, carboxylic acid Carboxylic acid, aromatic ring Research and development
(1S)-1-{[3-(methylsulfanyl)phenyl]carbamoyl}ethyl cyclobutanecarboxylate Methylsulfanyl phenyl, carbamoyl ethyl Carbamate, thioether Ionization potential studies

Reactivity and Stability

  • This compound : The butenyl group enables RCM for peptide stapling, forming stable macrocycles. The cyclobutane ring enhances rigidity, reducing conformational flexibility .
  • Methyl 1-(methylamino)cyclobutanecarboxylate: The methylamino group introduces nucleophilic reactivity, while the ester moiety allows further derivatization. Stability under basic conditions is inferred from its use in multi-step syntheses .
  • 1-Benzylcyclobutane-1-carboxylic acid : The benzyl group increases steric bulk and hydrophobicity. Its carboxylic acid group facilitates salt formation, though stability data (e.g., decomposition temperature) are unavailable .

Research Findings

  • This compound : Demonstrated efficacy in stabilizing α-helical peptides, with RCM achieving >80% macrocyclization yields .
  • 1-Benzylcyclobutane-1-carboxylic acid: Limited toxicity data necessitate caution; carbon oxide release during decomposition is noted .

Q & A

Q. What are the established synthetic routes for But-3-en-1-yl cyclobutanecarboxylate, and what methodological considerations are critical for reproducibility?

Methodological Answer: The compound can be synthesized via cycloaddition reactions, such as the Diels-Alder reaction, using cyclobutane carboxylic acid derivatives and allylic alcohols. For example, a method analogous to the synthesis of allyl-1,3,4-trimethylcyclohex-3-enecarboxylate involves cycloaddition between dienes and activated esters under catalytic conditions (e.g., Lewis acids like BF₃·Et₂O) . Key considerations include:

  • Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of intermediates.
  • Temperature Control : Exothermic reactions may require cooling to avoid side products.
  • Catalyst Optimization : Screen catalysts (e.g., TiCl₄, ZnCl₂) to enhance regioselectivity.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)CatalystTemperature (°C)Reference
Diels-Alder Cycloaddition65–78BF₃·Et₂O0–25
Esterification45–60H₂SO₄RefluxInferred

Q. How should researchers characterize this compound spectroscopically, and what data inconsistencies might arise?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : ¹H NMR to confirm the allyl group (δ 5.2–5.8 ppm, multiplet) and cyclobutane protons (δ 1.8–2.5 ppm). ¹³C NMR should show ester carbonyl (δ 165–175 ppm) .
  • IR Spectroscopy : Look for C=O stretch (~1740 cm⁻¹) and C-O-C ester vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclobutane moiety).

Data Contradiction Analysis : Discrepancies in carbonyl peak shifts (IR/NMR) may indicate impurities or isomerization. Cross-validate with chromatographic purity (HPLC/GC) .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

Methodological Answer:

  • Thermal Stability : Avoid temperatures >100°C to prevent decomposition into carbon oxides .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to inhibit radical-mediated degradation.
  • Reactivity : Avoid strong oxidizers (e.g., KMnO₄) to prevent ester cleavage or cyclobutane ring opening .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in cycloaddition or ring-opening reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for Diels-Alder reactions to predict regioselectivity. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics.
  • Contradiction Resolution : If experimental yields conflict with computational predictions, re-evaluate solvent parameters or catalyst interactions .

Q. What strategies can address contradictory data in catalytic applications of this compound, such as unexpected stereochemical outcomes?

Methodological Answer:

  • Stereochemical Analysis : Use chiral HPLC or VCD (Vibrational Circular Dichroism) to resolve enantiomers.
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of yield variations across replicate experiments .

Q. How does the adsorption of this compound on catalytic surfaces (e.g., metal oxides) influence its reactivity in gas-phase reactions?

Methodological Answer:

  • Surface Characterization : Use XPS (X-ray Photoelectron Spectroscopy) or TEM to analyze catalyst-adsorbate interactions.
  • In Situ IR : Monitor ester degradation pathways under thermal stress.
  • Reference Data : Compare with studies on similar esters (e.g., methyl cyclobutanecarboxylate) to identify trends in surface-mediated reactivity .

Q. What role does this compound play in modular synthesis of bioactive molecules, and how can its ester group be selectively modified?

Methodological Answer:

  • Selective Hydrolysis : Use enzymatic catalysis (e.g., lipases) to cleave the ester without opening the cyclobutane ring.
  • Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to functionalize the allyl group.
  • Biological Probes : Derivatize with fluorescent tags (e.g., dansyl chloride) for tracking in cellular assays .

Methodological Best Practices

  • Critical Analysis : Always cross-reference spectral data with computational predictions and literature analogs to resolve ambiguities .
  • Safety Protocols : Follow guidelines for handling reactive esters, including fume hood use and PPE (respirators, gloves) .
  • Data Transparency : Report raw data (e.g., NMR integrals, chromatograms) to enable reproducibility .

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